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This guide provides an in-depth analysis of Methyl 2-amino-5-bromo-4-chlorobenzoate, a
key chemical intermediate with significant applications in medicinal chemistry and organic
synthesis. We will delve into its chemical identity, physical and chemical properties, synthesis,
and its role as a versatile building block in the development of novel therapeutics. This
document is intended to be a valuable resource for professionals in the field, offering both
foundational knowledge and practical insights.

Core Chemical Identity and Structural Elucidation

Methyl 2-amino-5-bromo-4-chlorobenzoate is a polysubstituted aromatic compound. The
precise arrangement of the amino, bromo, chloro, and methyl ester groups on the benzene ring
is critical to its reactivity and utility.

Chemical Structure

The structural formula of Methyl 2-amino-5-bromo-4-chlorobenzoate is presented below. The
numbering of the benzene ring follows IUPAC nomenclature, with the carboxylate group at
position 1.

Figure 1: Chemical structure of Methyl 2-amino-5-bromo-4-chlorobenzoate.
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Synonyms and ldentifiers

Accurate identification of chemical compounds is paramount for researchers. Methyl 2-amino-
5-bromo-4-chlorobenzoate is known by several synonyms and is cataloged under various
chemical registry numbers. It is crucial to distinguish it from its isomers, which possess the
same molecular formula but different substitution patterns and, consequently, different chemical

properties.
. Identifier for Methyl 2-amino-5-bromo-4-

Identifier Type
chlorobenzoate

CAS Number 765211-09-4[1][2][3]

IUPAC Name methyl 2-amino-5-bromo-4-chlorobenzoate
2-Amino-5-bromo-4-chloro-benzoic acid methyl

Synonyms ester, Benzoic acid, 2-amino-5-bromo-4-chloro-,
methyl ester[2]

Molecular Formula CsH7BrCINO2[2]

Molecular Weight 264.50 g/mol [2]

InChl Key ZPXIVPLXMVFFKP-UHFFFAOYSA-N[2]

Table 1: Primary Identifiers for Methyl 2-amino-5-bromo-4-chlorobenzoate.

Isomeric Differentiation

Confusion with isomers is a common pitfall. The following table distinguishes the target
compound from its closely related isomers.
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Compound Name CAS Number Key Differentiating Feature

Methyl 2-amino-4-bromo-5- Positions of bromo and chloro
1445322-56-4[4]

chlorobenzoate groups are swapped.

Methyl 5-amino-2-bromo-4- Positions of amino and bromo
929524-50-5[5] _

chlorobenzoate groups are different.

] Positions of amino and
Methyl 4-amino-5-bromo-2-
868406-71-7 chloro/bromo groups are

different.[6]

chlorobenzoate

Table 2: Identifiers of Key Isomers.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is essential for its application in
synthesis and drug development.

Physical Properties
Property Value Source

Physical Form Solid [2]

Data not available; related
isomers have melting points in
] ] the range of 60-80 °C. For
Melting Point ] N/A
example, Methyl 2-amino-5-
bromobenzoate has a melting

point of 72-74 °C.[7]

- . 344 °C at 760 mmHg
Boiling Point ) [8]
(Predicted)[8]

Expected to be soluble in
N common organic solvents like
Solubility _ N/A
dichloromethane, ethyl

acetate, and methanol.
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Table 3: Physical Properties of Methyl 2-amino-5-bromo-4-chlorobenzoate.

Spectroscopic Data (Predicted)

While specific experimental spectra for this exact compound are not readily available in the

public domain, we can predict the key spectroscopic features based on its structure and data

from analogous compounds.

'H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to
show distinct signals for the aromatic protons, the amine protons, and the methyl ester
protons. The two aromatic protons will appear as singlets due to the substitution pattern. The
amine protons will likely appear as a broad singlet. The methyl ester protons will be a sharp
singlet at approximately 3.9 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 3C NMR spectrum will show eight
distinct carbon signals corresponding to the eight carbon atoms in the molecule. The
carbonyl carbon of the ester will be observed downfield (around 165-170 ppm). The aromatic
carbons will appear in the 110-150 ppm region, and the methyl carbon of the ester will be
around 52 ppm.

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic
absorption bands. Key expected peaks include N-H stretching vibrations for the primary
amine (around 3300-3500 cm™1), a strong C=0 stretching vibration for the ester (around
1700-1730 cm~1), and C-Br and C-ClI stretching vibrations in the fingerprint region.

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+)
corresponding to the molecular weight of the compound (264.50 g/mol ). The isotopic pattern
of the molecular ion will be characteristic of a compound containing one bromine and one
chlorine atom.

Synthesis and Reactivity

Methyl 2-amino-5-bromo-4-chlorobenzoate is a synthetic compound, and its preparation

involves standard organic transformations.

Synthetic Approach
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A plausible synthetic route to Methyl 2-amino-5-bromo-4-chlorobenzoate would likely start
from a commercially available substituted aminobenzoic acid, followed by halogenation and
esterification, or by starting with a pre-halogenated aniline and introducing the carboxylate
group. A general, illustrative synthetic workflow is presented below. A detailed, validated
experimental protocol for a closely related compound, Methyl 2-amino-5-bromobenzoate,
involves the bromination of 2-aminobenzoic acid followed by Fischer esterification[9].

Figure 2: A generalized synthetic workflow for Methyl 2-amino-5-bromo-4-chlorobenzoate.

Key Experimental Protocol: Fischer Esterification
(lustrative)

This protocol is based on the synthesis of a related compound and serves as a representative
example of the esterification step.

Objective: To convert the carboxylic acid group of a substituted 2-aminobenzoic acid to a
methyl ester.

Materials:

» Halogenated 2-aminobenzoic acid

e Methanol (anhydrous)

o Sulfuric acid (concentrated, catalytic amount)

e Sodium bicarbonate solution (saturated)

e Brine (saturated agueous sodium chloride)

e Anhydrous sodium sulfate

¢ Organic solvent for extraction (e.g., ethyl acetate)
Procedure:

 Dissolve the halogenated 2-aminobenzoic acid in an excess of anhydrous methanol.
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o Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

o Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by
Thin Layer Chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and remove the excess
methanol under reduced pressure.

» Neutralize the residue with a saturated solution of sodium bicarbonate.

o Extract the product into an organic solvent such as ethyl acetate.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
» Concentrate the filtrate under reduced pressure to obtain the crude methyl ester.

» Purify the product by recrystallization or column chromatography.

Applications in Research and Drug Development

Methyl 2-amino-5-bromo-4-chlorobenzoate is a valuable building block in the synthesis of
more complex molecules, particularly in the pharmaceutical industry. The presence of multiple
reactive sites—the amino group, the aromatic ring susceptible to further substitution, and the
ester group which can be hydrolyzed or converted to other functionalities—makes it a versatile
intermediate.

A notable application is its use in the synthesis of inhibitors of Trypanosoma brucei
hexokinases, which are potential therapeutic targets for African trypanosomiasis (sleeping
sickness)[10]. This highlights its importance in the discovery of new drugs for neglected tropical
diseases. The compound serves as a scaffold that can be elaborated through reactions such
as acylation of the amino group to introduce diverse side chains, as demonstrated in the
synthesis of 2-(4-tert-butylbenzamido)-5-bromo-4-chlorobenzoic acid derivatives[10].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling
Methyl 2-amino-5-bromo-4-chlorobenzoate.
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e Hazard Statements: The compound is classified as harmful if swallowed (H302)[3].

o Precautionary Statements: It is recommended to wear protective gloves, eye protection, and
face protection. In case of contact with eyes, rinse cautiously with water for several
minutes|[3].

e Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed and
protected from light[3].

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-
date safety information.

Conclusion

Methyl 2-amino-5-bromo-4-chlorobenzoate is a chemical intermediate of significant interest
to the scientific community, particularly those involved in medicinal chemistry and drug
discovery. Its well-defined structure, characterized by multiple reactive sites, makes it a
versatile building block for the synthesis of complex molecular architectures. A clear
understanding of its identity, properties, and safe handling is essential for its effective utilization
in research and development. This guide has aimed to provide a comprehensive overview to
support these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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